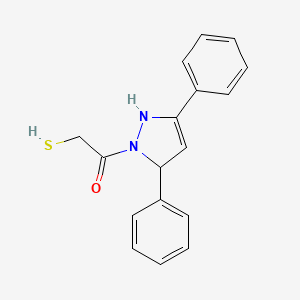

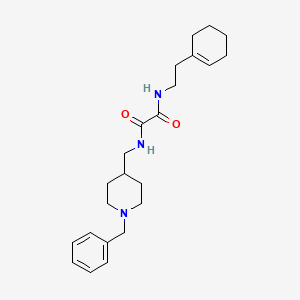

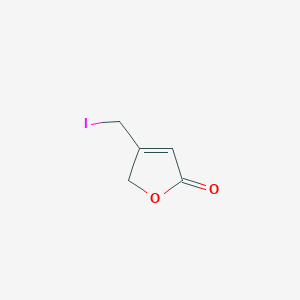

![molecular formula C25H24N2O3S2 B3018522 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide CAS No. 941967-63-1](/img/structure/B3018522.png)

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound . It’s known for its wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . Benzothiazole and its derivatives have been used in the treatment of various diseases, including cancer, bacterial infections, convulsions, diabetes, and fungal infections .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For example, one method involves the reaction between 2-amino benzothiazoles and other compounds . The resulting intermediate compounds can then be treated with other reagents to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

Benzothiazole derivatives are known to be highly reactive and are often used as reactants or intermediates in the synthesis of various heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques. For example, the melting point can be determined experimentally , and the IR spectrum can provide information about the functional groups present in the compound .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Inflammation is a complex immune response that plays a crucial role in protecting tissues against disease and infection. Researchers have synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. Among these derivatives, compounds 8b and 9b demonstrated potent anti-inflammatory activity. Specifically:

- Albumin Denaturation Inhibition : Both compounds inhibited albumin denaturation, with 78.28% inhibition by 8b and 69.64% inhibition by 9b .

Urease Inhibition

Urease inhibitors are promising targets for anti-ulcer drugs and treating infections caused by urease-producing bacteria. N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide derivatives may exhibit urease inhibitory activity, contributing to their potential therapeutic applications .

Anti-Mycobacterial Chemotypes

Researchers have designed and synthesized novel anti-mycobacterial compounds by molecular hybridization. These compounds, including benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, could play a role in combating mycobacterial infections .

Analgesic Activities

While specific data on analgesic properties related to this compound are limited, thiazoles, including similar structures, have shown highly potent anti-inflammatory and analgesic activities .

Pain and Fever Reduction

Although not directly studied for pain and fever reduction, compounds with anti-inflammatory properties can indirectly alleviate pain and fever associated with inflammatory disorders. Nonsteroidal anti-inflammatory drugs (NSAIDs) and herbal supplements are commonly used for this purpose .

Structural Studies

Molecular docking studies have been conducted to understand the three-dimensional geometrical view of ligand binding to their protein receptors. These studies provide insights into the compound’s interactions and potential mechanisms of action .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S2/c1-19-13-15-21(16-14-19)32(29,30)17-7-12-24(28)27(18-20-8-3-2-4-9-20)25-26-22-10-5-6-11-23(22)31-25/h2-6,8-11,13-16H,7,12,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHDMRUITUSRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)

![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((1-morpholino-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018449.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)